3-(4-クロロフェニル)-4-オキソ-4H-クロメン-7-イル ジメチルカルバメート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

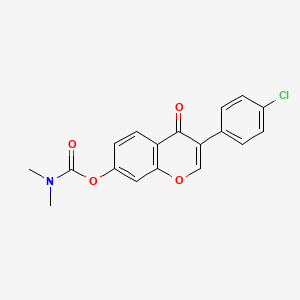

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a 4-chlorophenyl group, a chromen-4-one core, and a dimethylcarbamate moiety

科学的研究の応用

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate. For instance, it has shown efficacy against a range of bacterial and fungal strains. A study indicated that the compound exhibited an inhibition zone (IZ) ranging from 16–26 mm against various pathogens, with specific minimum inhibitory concentration (MIC) values that suggest significant bactericidal and fungicidal effects.

| Microorganism | IZ (mm) | MIC (μg/mL) | Notes |

|---|---|---|---|

| Staphylococcus aureus | 24 | 6.25 | Gram-positive bacterium |

| Escherichia coli | 20 | 12.5 | Gram-negative bacterium |

| Candida albicans | 18 | 12.5 | Fungal pathogen |

1.2 Cytotoxicity Studies

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro assays demonstrated selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating potential as an anticancer agent.

| Cell Line | IC50 (μM) | Notes |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Selective against cancer cells |

| HeLa (Cervical Cancer) | 15.0 | Higher selectivity observed |

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. The presence of a chlorine atom at the para-position on the phenyl group enhances its antimicrobial properties through hydrophobic interactions, while electron-donating groups contribute to its overall stability and reactivity.

Study on Antimicrobial Efficacy

A detailed investigation was conducted to assess the antimicrobial efficacy of this compound against various pathogens. The study utilized standard methods such as disk diffusion and broth dilution techniques to determine MIC values and zones of inhibition.

Docking Studies

Molecular docking studies were performed to predict the binding affinity of the compound with target enzymes, revealing that it binds effectively to active sites similar to known inhibitors, thereby elucidating its potential as a therapeutic agent.

作用機序

Target of action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of action

Without specific studies on this compound, it’s challenging to determine its exact mode of action. Many bioactive aromatic compounds interact with their targets by binding to specific sites, thereby modulating the activity of the target proteins .

Biochemical pathways

Again, without specific information, it’s difficult to determine the exact biochemical pathways this compound affects. Indole derivatives, for example, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics

In silico pharmacokinetics analysis of a similar compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), predicted that cmi might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .

Result of action

Without specific studies, it’s hard to determine the exact molecular and cellular effects of this compound. Similar compounds have shown antioxidant and anti-inflammatory properties .

Action environment

The stability, efficacy, and action of this compound could be influenced by various environmental factors, including temperature, pH, presence of other chemicals, and specific characteristics of the biological system where it is applied. For example, DDT, a well-known organochlorine compound, has been found to accumulate in the environment due to its persistence and biomagnification properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic conditions.

Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Formation of the Dimethylcarbamate Moiety: The final step involves the reaction of the intermediate compound with dimethylcarbamoyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

化学反応の分析

Types of Reactions

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Substituted phenyl derivatives.

類似化合物との比較

Similar Compounds

- 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl methylcarbamate

- 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl ethylcarbamate

- 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl propylcarbamate

Uniqueness

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylcarbamate moiety enhances its stability and solubility, making it a valuable compound for various applications.

生物活性

The compound 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate is a derivative of chromenone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate features a chromenone backbone with a chlorophenyl substituent and a dimethylcarbamate moiety. This structure is significant as modifications in the chromenone framework can influence biological activity.

Antioxidant Activity

Research indicates that chromenone derivatives exhibit considerable antioxidant properties. The antioxidant activity is often assessed through various assays, including DPPH and ABTS radical scavenging tests. For instance, related compounds have demonstrated effective radical scavenging abilities, suggesting that 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate may also possess similar properties.

| Compound | EC50 (μM) |

|---|---|

| 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate | TBD |

| Trolox (standard) | 2.30 |

Inhibition of Enzymes

The compound's potential as an enzyme inhibitor has been explored in various studies. Specifically, it may act on key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenases (LOX). For example, studies on related compounds show moderate inhibition against COX-2 and LOX enzymes, which are critical targets in inflammatory diseases.

Cytotoxicity

Cytotoxic effects have been evaluated using cancer cell lines such as MCF-7 (breast cancer) and Hek293-T cells. Preliminary findings suggest that similar chromenone derivatives exhibit varying degrees of cytotoxicity, with some compounds demonstrating IC50 values in the low micromolar range. This raises the possibility that 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate may also exhibit significant anticancer activity.

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The presence of electron-rich groups enables the compound to neutralize free radicals.

- Enzyme Inhibition : Binding interactions with active sites of enzymes like COX and LOX hinder their function, reducing inflammation.

- Cell Cycle Arrest : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting cell cycle progression.

Case Studies

Several studies have highlighted the biological potential of chromenone derivatives:

- Study on Antioxidant Activity : A series of furochromene derivatives were evaluated for their antioxidant properties, revealing strong radical scavenging capabilities and low cytotoxicity against normal cells .

- Cytotoxic Evaluation : Research on a related triazole derivative demonstrated significant cytotoxic effects against melanoma cells, emphasizing the importance of structural modifications for enhancing bioactivity .

- Molecular Docking Studies : In silico docking studies have elucidated potential binding interactions between chromenone derivatives and target enzymes, providing insights into their mechanism of action .

特性

IUPAC Name |

[3-(4-chlorophenyl)-4-oxochromen-7-yl] N,N-dimethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO4/c1-20(2)18(22)24-13-7-8-14-16(9-13)23-10-15(17(14)21)11-3-5-12(19)6-4-11/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGIYVSYMCTXYKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。